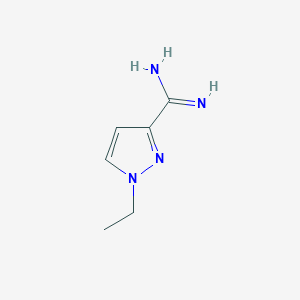

1-ethyl-1H-pyrazole-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-ethylpyrazole-3-carboximidamide |

InChI |

InChI=1S/C6H10N4/c1-2-10-4-3-5(9-10)6(7)8/h3-4H,2H2,1H3,(H3,7,8) |

InChI Key |

OZXIDYIOILAICE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C(=N)N |

Origin of Product |

United States |

Contextualization Within Amidines and Pyrazole Chemistry: Advanced Structural Features and Derivatization Potential

The chemical architecture of 1-ethyl-1H-pyrazole-3-carboximidamide is a composite of two key functional groups: the N-substituted pyrazole (B372694) ring and the carboximidamide moiety. nih.gov The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts it with unique properties. wikipedia.orgbritannica.com It is an aromatic system, a feature that confers significant stability. orientjchem.orgroyal-chem.com The parent pyrazole molecule is planar, with a delocalized 6π-electron system. chemicalbook.com The nitrogen at position 1 (N1) is considered pyrrole-like and is typically unreactive unless deprotonated by a strong base, while the nitrogen at position 2 (N2) is pyridine-like and more basic. orientjchem.orgchemicalbook.com In this compound, the presence of an ethyl group at the N1 position prevents the tautomerism often seen in unsubstituted pyrazoles, locking the molecule into a single isomeric form. nih.gov

The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This group is functionally related to a carboxylic acid. nih.gov The amidine moiety is strongly basic and can be readily protonated to form a resonance-stabilized amidinium cation, making these compounds valuable in contexts requiring specific acid-base properties or hydrogen bonding interactions.

The combination of these two moieties in one molecule creates a versatile building block. The ethyl group at N1 enhances its lipophilicity compared to its N-unsubstituted counterpart. The carboximidamide group at the C3 position offers multiple sites for derivatization. The two nitrogen atoms of the amidine can be substituted with various alkyl or aryl groups, allowing for the fine-tuning of the molecule's steric and electronic properties. Furthermore, the C4 and C5 positions on the pyrazole ring remain available for electrophilic substitution, providing additional avenues for structural modification. pharmaguideline.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | wikipedia.org |

| Molar Mass | 68.079 g·mol⁻¹ | wikipedia.org |

| Melting Point | 66 to 70 °C | wikipedia.org |

| Boiling Point | 186 to 188 °C | wikipedia.org |

| Basicity (pKb) | 11.5 | wikipedia.org |

Historical Trajectory and Seminal Contributions to Pyrazole Carboximidamide Research

The history of pyrazole (B372694) chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgdrugfuture.combritannica.com This reaction, now known as the Knorr pyrazole synthesis, remains a fundamental method for creating the pyrazole core. wikipedia.orgchemhelpasap.com Another pioneering contribution came from Hans von Pechmann in 1898, who developed a method to synthesize pyrazole from acetylene (B1199291) and diazomethane (B1218177). wikipedia.orgwikipedia.orguni-tuebingen.dewikipedia.org These foundational discoveries opened the door for the exploration of a vast array of pyrazole-based compounds. acs.org

Research focusing specifically on pyrazole-carboximidamides is more recent but builds upon this long history. A significant advancement in the synthesis of related structures involved the development of methods to introduce the carboximidamide group onto the pyrazole scaffold. For instance, Pizzuti and his research team developed a high-yielding method for synthesizing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides using aminoguanidine (B1677879) hydrochloride. mdpi.com While this produces a different regioisomer and a dihydropyrazole, the underlying strategy highlights the synthetic approaches used to create these complex heterocycles. More directly relevant is the work by Dos Santos et al., who synthesized a series of 1-aryl-1H-pyrazole-4-carboximidamide derivatives to evaluate their biological activities, demonstrating the growing interest in this specific substance class. nih.gov

| Year | Contribution | Pioneer | Description | Reference |

|---|---|---|---|---|

| 1883 | Knorr Pyrazole Synthesis | Ludwig Knorr | Condensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles. | wikipedia.orgdrugfuture.com |

| 1898 | Pechmann Pyrazole Synthesis | Hans von Pechmann | Reaction of acetylene with diazomethane to produce the parent pyrazole ring. | wikipedia.orguni-tuebingen.de |

Contemporary Significance in Synthetic Organic Chemistry and Interdisciplinary Research Frameworks

Established and Emerging Synthetic Routes to this compound

The construction of this compound is not typically a single-step process but rather a strategic sequence involving the initial formation of the core pyrazole ring followed by the installation or conversion of a functional group into the desired carboximidamide moiety.

Regioselective Annulation and Cyclocondensation Strategies for Pyrazole Ring Formation

The primary challenge in synthesizing 1,3-disubstituted pyrazoles is achieving the correct regiochemistry. The reaction of a monosubstituted hydrazine (B178648), such as ethylhydrazine (B1196685), with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible regioisomers. The outcome is governed by the electronic and steric nature of the reactants and the reaction conditions. nih.govnih.gov

A principal method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. scholaris.ca To obtain the 1-ethyl-3-substituted pyrazole scaffold, ethylhydrazine is reacted with a dicarbonyl species containing a precursor to the carboximidamide group, such as a nitrile or ester. The regioselectivity is often dictated by the difference in reactivity between the two carbonyl groups of the precursor. For instance, the reaction of ethylhydrazine with a β-keto nitrile or a β-keto ester can be directed to favor the desired 1,3-disubstituted product. Generally, the more nucleophilic nitrogen of ethylhydrazine (the N-ethylated nitrogen) attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate.

Another effective strategy involves the use of α,β-unsaturated ketones bearing a leaving group, which react with hydrazines to form pyrazoles. nih.gov More recently, methodologies using trichloromethyl enones as starting materials have demonstrated excellent regiocontrol. The reaction with free arylhydrazine leads to the 1,5-regioisomer, whereas the use of arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer. acs.org A similar principle can be applied using ethylhydrazine to control the formation of the 1-ethyl-1H-pyrazole-3-carboxylate precursor.

Table 1: Regioselective Strategies for 1-Ethyl-1H-pyrazole-3-functional group Precursor Synthesis This table presents generalized strategies for synthesizing the pyrazole core. Specific yields for the 1-ethyl-3-carboximidamide precursor would be substrate-dependent.

| Method | Key Reactants | Precursor Formed | Key Regiocontrol Factor | Reference |

|---|---|---|---|---|

| Knorr Cyclocondensation | Ethylhydrazine + β-Keto Nitrile (e.g., 2-formyl-3-oxobutanenitrile) | 1-Ethyl-1H-pyrazole-3-carbonitrile | Differential electrophilicity of carbonyl groups. | nih.govscholaris.ca |

| Knorr Cyclocondensation | Ethylhydrazine + β-Keto Ester (e.g., Ethyl 2,4-dioxobutanoate) | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | Reaction conditions (pH, solvent) influencing nucleophilic attack. | nih.govnih.gov |

| Reaction with Trichloromethyl Enones | Ethylhydrazine Hydrochloride + Trichloromethyl enone | 1-Ethyl-1H-pyrazole-3-carboxylic acid derivative | Use of hydrazine salt favors the 1,3-isomer. | acs.org |

| Hydrazone Cycloaddition | N-arylhydrazone + Nitroolefin | 1,3,5-Trisubstituted Pyrazole | Stepwise cycloaddition mechanism offers high regioselectivity. | organic-chemistry.org |

Introduction of the Carboximidamide Moiety: Amidation and Guanylation Techniques

Once the 1-ethyl-1H-pyrazole ring is formed with a suitable functional group at the C3 position, the next critical step is the formation of the carboximidamide group.

From a Nitrile Precursor (Pinner Reaction): A well-established method for converting nitriles to carboximidamides (amidines) is the Pinner reaction. wikipedia.orgnih.gov This two-step process begins with the treatment of a nitrile, such as 1-ethyl-1H-pyrazole-3-carbonitrile, with an anhydrous alcohol (e.g., ethanol) and a strong acid like hydrogen chloride (HCl). This forms a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). nrochemistry.comorganic-chemistry.org Subsequent treatment of this isolated Pinner salt with ammonia (B1221849) or an ammonium (B1175870) salt results in the displacement of the alkoxy group to furnish the final carboximidamide hydrochloride. nrochemistry.com

From an Amine Precursor (Guanylation): An alternative route involves the synthesis of 3-amino-1-ethyl-1H-pyrazole as an intermediate. This amine can then be converted to the corresponding guanidine (B92328) (which is structurally analogous to a carboximidamide) via a guanylation reaction. A highly effective and common reagent for this transformation is 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.noacs.org This reagent efficiently transfers its "carboxamidine" moiety to a primary amine under basic or sometimes neutral conditions, releasing pyrazole as a byproduct. ntnu.no This method is widely used in peptide synthesis for the creation of arginine side chains and is applicable to a broad range of amines. acs.org While effective, this route requires the initial synthesis of the corresponding aminopyrazole.

Table 2: Methods for Introducing the Carboximidamide Moiety

| Method | Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Pinner Reaction | 1-Ethyl-1H-pyrazole-3-carbonitrile | 1. Anhydrous EtOH, HCl (gas) 2. NH₃ or NH₄Cl | Ethyl 1-ethyl-1H-pyrazole-3-carboximidate hydrochloride (Pinner Salt) | This compound hydrochloride | wikipedia.orgnrochemistry.com |

| Guanylation | 3-Amino-1-ethyl-1H-pyrazole | 1H-Pyrazole-1-carboxamidine hydrochloride, Base (e.g., DIPEA) | - | This compound hydrochloride | ntnu.noacs.org |

Post-Synthetic Derivatization and Functionalization Strategies

The this compound molecule possesses several sites susceptible to further chemical modification, including the nitrogen atoms of both the pyrazole ring and the carboximidamide group, as well as the C4 and C5 positions of the pyrazole ring.

N-Alkylation and Acylation of the Pyrazole and Imidamide Nitrogens

The pyrazole ring of the title compound has the N1 position blocked by an ethyl group. The N2 nitrogen, which is pyridine-like in character, retains a lone pair of electrons and is nucleophilic. nih.gov It can react with strong electrophiles such as alkyl halides or acyl chlorides. However, this reaction would lead to the formation of a quaternary pyrazolium (B1228807) salt, which would carry a positive charge and exhibit significantly different chemical properties.

The carboximidamide moiety, -C(=NH)NH₂, contains two nucleophilic nitrogen atoms. Both the terminal -NH₂ group and the internal =NH group can potentially undergo alkylation or acylation. The reaction outcome would depend on the specific reagents and conditions used, with the more nucleophilic terminal amino group often being the primary site of reaction, especially under neutral or mildly basic conditions.

Substituent Effects on Pyrazole Ring Reactivity and Directed Functionalization

The reactivity of the pyrazole ring towards further substitution, particularly electrophilic aromatic substitution (SEAr), is strongly influenced by the electronic properties of the existing N1-ethyl and C3-carboximidamide groups. lumenlearning.com

N1-Ethyl Group: As an alkyl group, the ethyl substituent at the N1 position is electron-donating via an inductive effect (+I). This effect increases the electron density of the pyrazole ring, thereby activating it for electrophilic attack compared to an unsubstituted pyrazole. ucsb.edu

For electrophilic substitution reactions on the pyrazole ring, the C4 position is the most common site of attack. This is because the C3 and C5 positions are adjacent to the ring nitrogens, which reduces their electron density. scribd.com The activating N1-ethyl group further reinforces the inherent reactivity at the C4 position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the 4-substituted derivative of this compound.

Table 3: Predicted Substituent Effects and Regioselectivity on the Pyrazole Ring

| Substituent | Position | Electronic Effect | Effect on Ring Reactivity | Predicted Site of Electrophilic Attack | Reference |

|---|---|---|---|---|---|

| Ethyl | N1 | +I (Electron-donating) | Activating | Directs to C4 | ucsb.edu |

| Carboximidamide | C3 | -I, -R (Withdrawing) and +R (Donating) | Overall Deactivating (likely) | Directs to C4 (due to pyrazole electronics) | libretexts.org |

Synthesis of Structurally Related Analogues for Comparative Studies

The synthesis of analogues to this compound is crucial for comparative studies to understand structure-activity relationships. These syntheses often involve multi-step sequences starting from readily available precursors. A common approach involves the construction of the pyrazole core followed by the introduction or modification of the carboximidamide functional group.

For instance, the synthesis of various 1,3,5-substituted pyrazole derivatives has been achieved through the condensation of β-diketones with hydrazine derivatives. nih.gov This classical Knorr pyrazole synthesis can be adapted to produce a 1-ethylpyrazole (B1297502) core. Subsequent conversion of a suitable functional group at the 3-position, such as a carboxylic acid or a nitrile, can then yield the desired carboximidamide.

The synthesis of pyrazole-3-carboxamide derivatives, which are close structural relatives of carboximidamides, often starts from pyrazole-3-carboxylic acids. These can be activated and then reacted with amines. nih.gov For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has been converted to its acid chloride and subsequently reacted with sulfonamides to yield a variety of pyrazole-carboxamides. nih.gov A similar strategy could be envisioned for the synthesis of N-substituted 1-ethyl-1H-pyrazole-3-carboximidamides.

Another relevant class of analogues are the pyrazole-4-carboximidamides. The synthesis of 1-aryl-1H-pyrazole-4-carboximidamides has been reported, providing a template for the potential synthesis of the 3-carboximidamide isomer.

The following table summarizes the synthesis of some structurally related pyrazole carboxamide and carboximidamide analogues:

| Compound Class | Starting Materials | Key Reaction Steps | Reference |

| Pyrazole-3-carboxamides | Pyrazole-3-carboxylic acid, Amines | Acid activation (e.g., with SOCl₂), Amidation | nih.gov |

| 1,3-Diaryl pyrazole-based carboxamides | 1,3-Diaryl pyrazole carboxylic acid, Amines | Amide coupling | nih.govresearchgate.net |

| Pyrazole-thiophene-based amides | 5-Bromothiophene carboxylic acid, Pyrazole amines | Amidation, Suzuki-Miyaura cross-coupling | mdpi.com |

These examples demonstrate the versatility of synthetic routes to access a range of pyrazole carboxamide and related structures, which can serve as a basis for the development of a synthetic route to this compound and its analogues for comparative studies.

Mechanistic Investigations of Synthetic Pathways

The formation of the pyrazole ring, typically through the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a well-studied process. Theoretical studies on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) have been conducted to elucidate the reaction mechanism and identify key intermediates and transition states. researchgate.net These studies suggest a stepwise process involving nucleophilic attack, cyclization, and elimination. The specific intermediates and their relative energies can be influenced by the solvent and the presence of catalysts.

In the context of forming the carboximidamide group, the reaction of a nitrile with an amine or the conversion of a carboxamide can proceed through various intermediates. For example, the Pinner reaction, which converts a nitrile to an imidate, followed by reaction with an amine, involves a protonated nitrile intermediate. The exact nature of intermediates and transition states in the synthesis of this compound would likely depend on the specific synthetic route employed.

The optimization of synthetic reactions is often guided by an understanding of their kinetic and thermodynamic parameters. For the synthesis of substituted pyrazoles, the regioselectivity of the initial cyclization is a critical factor that can be under either kinetic or thermodynamic control. nih.gov For instance, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to two different regioisomers. The choice of solvent, temperature, and catalyst can influence the ratio of these products by favoring either the kinetically or thermodynamically preferred pathway. nih.gov

A study on the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors highlighted the competition between a kinetically controlled tandem Michael addition/cyclocondensation to form the pyrazole and a thermodynamically favored cycloisomerization to form a furan. nih.gov By carefully controlling the reaction conditions, such as catalyst loading and solvent polarity, the desired kinetically favored pyrazole product could be obtained in high yield. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, often leading to increased reaction rates, higher yields, and improved selectivity. Various catalytic systems have been developed for the synthesis of pyrazole derivatives. nih.govmdpi.com

For the formation of the pyrazole ring, both acid and base catalysis are commonly employed. Lewis acids, such as nano-ZnO, have been used to efficiently catalyze the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, offering advantages like high yields and short reaction times. nih.gov

Transition metal catalysts, particularly palladium and copper, are widely used in cross-coupling reactions to functionalize the pyrazole core. For example, Pd(0)-catalyzed Suzuki-Miyaura cross-coupling has been used to arylate pyrazole-thiophene amides. mdpi.com Copper-catalyzed reactions have also been employed for the synthesis of pyrazole derivatives. mdpi.com

The choice of catalyst can significantly impact the efficiency of the synthesis. For instance, in the synthesis of pyrazole-thiophene amides, different coupling agents and catalysts were screened, with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) providing a good yield for the amide formation. mdpi.com The development of efficient catalytic methods for the direct conversion of a functional group at the 3-position of the 1-ethyl-pyrazole ring into a carboximidamide would be a valuable contribution to this field.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study would be the definitive method for determining the solid-state structure of this compound. This analysis provides precise atomic coordinates, allowing for a detailed examination of its molecular geometry and interactions within the crystal lattice.

Determination of Molecular Conformation and Bond Parameters

This subsection would require crystallographic data to generate tables of bond lengths, bond angles, and torsion angles. For instance, key parameters would include the lengths of the C-N and C=N bonds within the carboximidamide group, the geometry of the pyrazole ring, and the orientation of the ethyl substituent relative to the heterocyclic ring. Studies on related pyrazole structures often reveal a high degree of planarity in the pyrazole ring, with specific bond lengths and angles influenced by the nature of the substituents. nih.govresearchgate.netbohrium.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the carboximidamide group's -NH2 and =NH moieties would be expected to act as hydrogen bond donors and acceptors, respectively, likely forming extensive hydrogen-bonding networks that stabilize the crystal structure. researchgate.netnih.gov Analysis would also investigate other potential non-covalent interactions, such as π-stacking between pyrazole rings of adjacent molecules. A detailed description would require specific data on the distances and angles of these interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. High-resolution techniques provide detailed information about the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques (e.g., 2D NOESY, COSY, HSQC, HMBC) for Definitive Structural Assignment

A complete structural assignment for this compound would be achieved using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the ethyl group, the pyrazole ring, and the carboximidamide moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the preferred solution-state conformation.

Without experimental spectra, a data table of chemical shifts and correlations cannot be generated.

Dynamic NMR for Rotational Barriers and Conformational Dynamics

The C-N single bond in the carboximidamide group may exhibit restricted rotation due to partial double-bond character. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could be used to measure the energy barrier for this rotation. nih.govnih.gov Such an analysis would involve observing the coalescence of distinct NMR signals from different conformers as the temperature is increased, allowing for the calculation of the activation energy (ΔG‡) for the rotational process. unibas.itresearchgate.net No such study has been published for this specific compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Studies

For this compound, the spectra would be expected to show characteristic bands for:

N-H stretching vibrations from the -NH2 and =NH groups, typically in the 3200-3500 cm⁻¹ region.

C-H stretching vibrations from the ethyl group and the pyrazole ring, usually around 2850-3100 cm⁻¹.

C=N stretching of the imidamide and pyrazole groups, expected in the 1500-1650 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Pyrazole ring vibrations at various lower frequencies. researchgate.netnih.govmdpi.com

A detailed analysis would involve assigning specific experimental frequencies to particular vibrational modes, often aided by computational calculations. researchgate.net Without access to measured IR and Raman spectra for this compound, a data table and a thorough discussion of its vibrational properties cannot be provided.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C6H10N4 |

| Theoretical Monoisotopic Mass | 138.0905 u |

| Calculated Exact Mass [M+H] | 139.0978 u |

The fragmentation pathway of this compound under mass spectrometry, typically using techniques such as electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. Although a detailed fragmentation study for this specific compound is not published, the fragmentation patterns of related pyrazole derivatives have been investigated. Analysis of similar structures allows for the prediction of a plausible fragmentation pathway.

The fragmentation of pyrazole-containing compounds is often initiated by the cleavage of the pyrazole ring or the substituents attached to it. For this compound, the fragmentation is likely to involve the loss of the ethyl group, the carboximidamide moiety, or parts thereof.

A plausible fragmentation pathway would likely begin with the molecular ion [M]⁺• or the protonated molecule [M+H]⁺. Key fragmentation steps could include:

Loss of an ethyl radical (•C2H5): This would result in a fragment ion corresponding to the pyrazole-3-carboximidamide core.

Cleavage of the C-N bond of the carboximidamide group: This could lead to the formation of a pyrazole-containing cation and a neutral carboximidamide radical, or vice versa.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to various smaller charged fragments.

Table 2: Predicted Major Fragment Ions for this compound

| Fragment Ion | Proposed Structure / Loss | Theoretical m/z |

| [M-C2H5] | Loss of ethyl group | 109.0565 |

| [M-NH2] | Loss of amino group from carboximidamide | 122.0827 |

| [C4H5N2] | Pyrazole ring fragment | 81.0453 |

It is important to note that the actual fragmentation pathway can be complex and influenced by the specific ionization technique and energy used in the mass spectrometer. A definitive analysis would require experimental data from tandem mass spectrometry (MS/MS) experiments, which would allow for the isolation and further fragmentation of primary fragment ions to confirm their structures and establish a comprehensive fragmentation map.

Reactivity, Chemical Transformations, and Reaction Mechanisms of 1 Ethyl 1h Pyrazole 3 Carboximidamide

Acid-Base Equilibria and Protonation/Deprotonation Behavior

The acid-base characteristics of 1-ethyl-1H-pyrazole-3-carboximidamide are dictated by the presence of multiple nitrogen atoms, each with varying basicity. The pyrazole (B372694) ring contains two nitrogen atoms: N1, which is substituted with an ethyl group and is generally considered less basic, and N2, which possesses a lone pair of electrons contributing to the aromatic system but is still available for protonation. rrbdavc.orgnih.gov The carboximidamide moiety introduces two additional nitrogen atoms, which are more basic than the pyrazole nitrogens.

Theoretical calculations on the closely related 1H-pyrazole-1-carboxamidine (PyCA) show that protonation preferentially occurs on the carboxamidine group rather than the pyrazole ring. researchgate.netresearchgate.net This suggests that in this compound, the imidamide nitrogen atoms are the primary sites of protonation in acidic media. The resulting cation is stabilized by resonance, delocalizing the positive charge across the N-C-N system of the imidamide group.

The pyrazole ring itself is a weak base. asianpubs.org The protonation of the N2 nitrogen atom of the pyrazole ring is less favorable due to the disruption of the aromatic sextet. Deprotonation is generally not a significant process for the pyrazole ring under normal conditions, but the N-H protons of the protonated imidamide group can be removed by a base, regenerating the neutral molecule.

Electrophilic and Nucleophilic Reactions

Electrophilic Attack on Pyrazole Ring and Imidamide Nitrogens

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. mdpi.com Due to the directing effects of the two nitrogen atoms, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon atom on the ring. rrbdavc.orgmdpi.comencyclopedia.pub Reactions such as halogenation, nitration, and sulfonation would be expected to yield 4-substituted derivatives of this compound. Attack at the C3 and C5 positions is less favored as it leads to unstable, positively charged azomethine intermediates. rrbdavc.org

The nitrogen atoms of the imidamide group, being the most basic centers, are susceptible to electrophilic attack. However, under acidic conditions required for many electrophilic aromatic substitution reactions, these nitrogens would be protonated, deactivating them towards further electrophilic attack. N-alkylation of the pyrazole ring can occur, typically yielding N-1,N-2-dialkylpyrazolium salts, though this is less common when the N1 position is already substituted. rrbdavc.org

Nucleophilic Additions and Substitutions on the Carboximidamide Moiety

The carbon atom of the carboximidamide group is electrophilic and thus a target for nucleophilic attack. This reactivity is analogous to that of related functional groups like amides and esters derived from pyrazole carboxylic acids. researchgate.netdergipark.org.tr The carboximidamide moiety can undergo nucleophilic addition, which may be followed by elimination, leading to a substitution reaction.

For instance, hydrolysis of the carboximidamide group under acidic or basic conditions would be expected to yield the corresponding 1-ethyl-1H-pyrazole-3-carboxamide and ultimately 1-ethyl-1H-pyrazole-3-carboxylic acid. Reactions with other nucleophiles, such as amines or alcohols, could potentially lead to transamination or esterification-like products, although the reactivity would be dependent on the specific reaction conditions and the nature of the nucleophile. The conversion of pyrazole carboxylic acids into esters, amides, and other derivatives via an acid chloride intermediate is a common synthetic strategy, highlighting the susceptibility of the carboxylate-like carbon to nucleophilic attack. researchgate.netdergipark.org.tr

Metal Complexation Chemistry and Ligand Properties

Pyrazole derivatives are well-established ligands in coordination chemistry due to the presence of electron-donating nitrogen atoms. researchgate.netresearchgate.net this compound possesses multiple potential coordination sites: the N2 atom of the pyrazole ring and the two nitrogen atoms of the imidamide group. This allows it to function as a versatile ligand, forming complexes with a variety of transition metals. researchgate.netresearchgate.net

Chelation Modes and Coordination Geometries with Transition Metals

The geometry of the metal complexes formed depends on the coordination mode of the ligand and the nature of the metal ion. This compound can act as:

A monodentate ligand: Coordination can occur through the most basic nitrogen atom, likely one of the imidamide nitrogens or the N2 of the pyrazole ring. mdpi.com

A bidentate chelating ligand: The most probable chelation mode involves coordination through the N2 atom of the pyrazole ring and one of the nitrogen atoms of the carboximidamide group, forming a stable five-membered chelate ring. This bidentate N,N-donor behavior is common for pyrazole-based ligands with a sidearm at the 3-position containing another donor atom. researchgate.netpen2print.org

The resulting coordination complexes can exhibit various geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion's preferred coordination number and the stoichiometry of the complex. researchgate.netresearchgate.net For example, with a metal ion like Cu(II), both square-pyramidal and octahedral geometries are commonly observed with pyrazole-based ligands. researchgate.net With Zn(II), tetrahedral geometries are often favored. mdpi.com

Stability Constants and Thermodynamics of Complex Formation

The stability of the metal complexes is quantified by their stability constants (log K or log β). The formation of these complexes is influenced by several factors including the pH of the solution, the nature of the solvent, and the electronic and steric properties of the ligand. asianpubs.orgmocedes.orgresearchgate.net The chelate effect, resulting from the formation of a stable ring structure upon bidentate coordination, would significantly enhance the stability of the complexes compared to coordination with two separate monodentate ligands.

The thermodynamics of complex formation are governed by the enthalpy (ΔH) and entropy (ΔS) changes during the reaction. Complex formation between metal ions and nitrogen-donor ligands is typically an enthalpy-driven process, characterized by strongly exothermic ΔH values due to the formation of metal-ligand bonds. nih.gov The entropy term (ΔS) is often negative, opposing complex formation, especially in the absence of charge neutralization. nih.gov

Table 1: Stability Constants (log K) for Metal Complexes with Related Pyrazole Ligands

| Metal Ion | Ligand L1 | Ligand L2 |

| Cu(II) | log K₁ = 6.85 | log K₁ = 7.10 |

| log K₂ = 5.90 | log K₂ = 6.20 | |

| Ni(II) | log K₁ = 6.20 | log K₁ = 6.40 |

| log K₂ = 5.30 | log K₂ = 5.55 | |

| Co(II) | log K₁ = 5.80 | log K₁ = 6.00 |

| log K₂ = 4.90 | log K₂ = 5.15 |

Data adapted from a study on 1-carboxamido-3-(2-hydroxy-5-chlorophenyl)-4-benzoyl-5-phenylpyrazole (L1) and 1-carboxamido-3-(2-hydroxy-5-chlorophenyl)-4-benzoyl-5-(4-methoxyphenyl)-pyrazole (L2) in 70% DMF-water medium. asianpubs.org

Influence of Complexation on Spectroscopic Signatures

The pyrazole nucleus, particularly the sp2-hybridized nitrogen atom at position 2 (N2), is a well-established coordination site for metal ions. researchgate.net The carboximidamide group offers additional potential donor atoms (the imino and amino nitrogens), allowing the molecule to act as a bidentate or even a bridging ligand. This complexation with metal ions induces significant and measurable changes in the molecule's spectroscopic signatures, providing valuable insights into the coordination environment. researchgate.netmocedes.org

Upon coordination, the electronic environment of the pyrazole ring is perturbed, which is reflected in its UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Spectroscopy: The electronic absorption spectra of pyrazole-based ligands typically display bands corresponding to π→π* transitions within the aromatic system. When the ligand coordinates to a metal ion, a bathochromic (red) shift of these absorption maxima is often observed. researchgate.netresearchgate.net This shift is attributed to the stabilization of the ligand's electronic system upon complexation. researchgate.net In some cases, new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear, particularly with transition metals. researchgate.net

Infrared Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. For this compound, the key vibrational modes to monitor are the C=N and N-H stretching frequencies. Coordination of a metal ion to the N2 atom of the pyrazole ring typically causes a shift in the C=N stretching vibration. Furthermore, if the carboximidamide group participates in binding, the C=N and N-H stretching and bending vibrations will also shift, usually to lower wavenumbers, indicating a weakening of these bonds due to the donation of electron density to the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structural changes in a ligand upon complexation. The chemical shifts of the protons on the pyrazole ring and the ethyl group are sensitive to changes in electron density. Coordination to a metal ion typically leads to a downfield shift of the signals for the protons adjacent to the binding site due to the deshielding effect of the metal. By comparing the chemical shifts of the free ligand with those of the metal complex, the specific sites of interaction can be determined. semanticscholar.org

Table 1: Expected Spectroscopic Shifts for this compound upon Metal Complexation

| Spectroscopic Technique | Observable Parameter | Expected Change Upon Complexation | Rationale |

| UV-Vis | λmax of π→π* transitions | Bathochromic (Red) Shift | Stabilization of the ligand's π-system; potential charge-transfer interactions. researchgate.netresearchgate.net |

| Infrared (IR) | ν(C=N) of pyrazole ring | Shift to lower or higher frequency | Perturbation of the ring's electronic structure by metal coordination. researchgate.net |

| Infrared (IR) | ν(C=N) and ν(N-H) of carboximidamide | Shift to lower frequency | Weakening of bonds due to electron density donation to the metal center if this group is involved in coordination. |

| 1H NMR | Chemical Shift (δ) of ring protons | Downfield shift | Deshielding effect caused by the proximity of the positively charged metal ion. semanticscholar.org |

| 1H NMR | Chemical Shift (δ) of ethyl protons | Minor shifts | Changes in the overall electronic structure of the molecule. semanticscholar.org |

| 13C NMR | Chemical Shift (δ) of ring carbons | Downfield shift for carbons near the coordination site | Similar deshielding effects as observed in 1H NMR. |

Oxidative and Reductive Transformations

The pyrazole ring is an aromatic heterocycle, which imparts considerable stability. It is generally resistant to mild oxidizing and reducing conditions. pharmaguideline.com However, the molecule possesses sites that can undergo transformation under more specific or forceful reagents.

Oxidative Transformations: The pyrazole ring itself is highly resistant to oxidation. pharmaguideline.com This stability allows pyrazole-based ligands to be used in catalytic systems for oxidation reactions without degradation. For instance, certain cobalt and cadmium complexes with pyrazole-carboxylate ligands have shown electrocatalytic activity for the oxygen evolution reaction (OER), indicating the ligand's stability under oxidative potentials. rsc.org While the pyrazole core is robust, the carboximidamide side chain could potentially be a site for oxidation, although this reactivity is not widely documented for this specific functionality.

Reductive Transformations: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reductive conditions. pharmaguideline.com However, the pyrazole ring in derivatives can be reduced, most commonly through catalytic hydrogenation. This process typically reduces the aromatic pyrazole to a non-aromatic pyrazoline and, upon further reduction, to a pyrazolidine. google.com This transformation requires a catalyst, often based on transition metals like manganese, ruthenium, or palladium, and a source of hydrogen. google.comrsc.orgnih.gov The reaction proceeds via the saturation of the double bonds within the heterocyclic ring. The carboximidamide group is generally stable to these conditions, although specific catalytic systems could potentially affect it.

Table 2: General Reactivity of the Pyrazole Core Towards Redox Transformations

| Transformation | Reagents/Conditions | Product(s) | General Reactivity |

| Oxidation | Common oxidizing agents (e.g., KMnO4, CrO3) | No reaction on the ring | The pyrazole ring is generally stable and resistant to oxidation. pharmaguideline.com |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd, Mn-catalysts) | Pyrazoline, Pyrazolidine | The ring can be reduced under specific catalytic conditions. google.comrsc.org |

| Reduction | Chemical reducing agents (e.g., NaBH4, LiAlH4) | Generally no reaction on the ring | The aromatic ring is typically stable to common chemical reductants. pharmaguideline.com |

Mechanistic Pathways of Rearrangement and Cycloaddition Reactions

While this compound is itself a stable product, its synthesis and potential reactions can involve cycloaddition and rearrangement mechanisms.

Cycloaddition Reactions: The most prominent reaction for forming the pyrazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govmdpi.com This reaction involves a "1,3-dipole" (a three-atom component with four π-electrons, such as a nitrile imine or a diazo compound) and a "dipolarophile" (a two-atom component with two π-electrons, such as an alkyne or alkene). mdpi.comnih.gov

The mechanism, often elucidated through Density Functional Theory (DFT) calculations, typically proceeds in a concerted, though often asynchronous, one-step process. mdpi.comresearchgate.net The reaction begins with the approach of the 1,3-dipole to the dipolarophile, leading to a transition state where two new sigma bonds are formed simultaneously. The regioselectivity of the reaction (i.e., which end of the dipole bonds to which end of the dipolarophile) is controlled by both steric and electronic factors, including the frontier molecular orbitals (HOMO-LUMO) of the reactants. mdpi.comresearchgate.net For the synthesis of a 3-substituted pyrazole like the title compound, the reaction would likely involve a nitrile imine reacting with an appropriate alkyne. Subsequent aromatization, if starting from an alkene dipolarophile, yields the final pyrazole ring. nih.gov

Rearrangement Reactions: Rearrangements involving the pyrazole ring or its substituents are also known. Although less common for simple N-alkyl pyrazoles, rearrangements can be induced under thermal or photochemical conditions, or through specific chemical transformations. One example is the rearrangement of pyrazole nitrenes, which can undergo complex ring-opening and recyclization cascades. preprints.org Another type of transformation is the prototropic rearrangement that can occur following a cycloaddition reaction to achieve the stable aromatic pyrazole system. nih.gov DFT studies have been instrumental in exploring the high-energy transition states of potential rearrangement pathways, such as the rsc.orgnih.gov-rearrangement, and comparing them to more favorable mechanisms like the google.comnih.gov-Wittig rearrangement in related pyrazolone (B3327878) systems. mdpi.com For this compound, any rearrangement would likely involve high energy input or specific derivatization to facilitate such a process.

Table 3: Key Features of the [3+2] Cycloaddition Mechanism for Pyrazole Synthesis

| Mechanistic Feature | Description | Key Influencing Factors |

| Reaction Type | 1,3-Dipolar Cycloaddition | Involves a 1,3-dipole (e.g., nitrile imine) and a dipolarophile (e.g., alkyne). nih.gov |

| Pathway | Generally a concerted, one-step process. May be asynchronous. | The reaction proceeds through a single transition state without a stable intermediate. mdpi.comresearchgate.net |

| Regioselectivity | The orientation of the dipole and dipolarophile is controlled. | Frontier Molecular Orbital (HOMO/LUMO) interactions, steric hindrance, and electronic effects of substituents. mdpi.comresearchgate.net |

| Aromatization | If a pyrazoline is formed first (from an alkene), a subsequent elimination or oxidation step leads to the aromatic pyrazole. | The thermodynamic stability of the aromatic ring is the driving force. nih.govmdpi.com |

No Specific Theoretical and Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies corresponding to the detailed outline for the compound This compound have been identified. The requested article, focusing solely on quantum chemical calculations, molecular dynamics simulations, reaction mechanism modeling, and solvent effects for this specific molecule, cannot be generated with scientific accuracy due to the absence of published research data.

While computational chemistry methods such as Density Functional Theory (DFT), Ab Initio calculations, and molecular dynamics are widely used to study various pyrazole derivatives, the search results did not yield any papers or datasets particular to this compound. The available literature focuses on other substituted pyrazoles, pyrazole-carboxamides, and pyrazole-carboxylates. Applying findings from these related but structurally distinct compounds would not adhere to the strict requirement of focusing solely on this compound and would amount to speculation.

Therefore, it is not possible to provide a thorough and informative article with detailed research findings and data tables as requested, because the foundational scientific investigations for this specific compound are not available in the public domain.

Theoretical and Computational Investigations of 1 Ethyl 1h Pyrazole 3 Carboximidamide

Tautomerism and Isomerism Studies

Comprehensive theoretical and computational studies specifically investigating the tautomerism and isomerism of 1-ethyl-1H-pyrazole-3-carboximidamide are not extensively available in publicly accessible literature. However, the structural nature of the molecule allows for theoretical postulation of various tautomeric and isomeric forms based on the established principles of pyrazole (B372694) and carboximidamide chemistry.

The primary forms of tautomerism anticipated for pyrazole derivatives involve prototropic shifts, particularly annular tautomerism where a hydrogen atom moves between the two nitrogen atoms of the pyrazole ring. nih.gov For this compound, the ethyl group at the N1 position precludes this typical annular tautomerism.

However, the carboximidamide group (-C(=NH)NH2) at the C3 position introduces the possibility of imine-enamine and amide-imidic acid types of tautomerism. Computational studies on related pyrazole structures with amide or similar groups at the C3(5) position have been conducted to determine the stability and prevalence of different tautomers in various states and solvents. researchgate.netsci-hub.senih.gov

Theoretical investigations into related 3(5)-substituted pyrazoles often employ Density Functional Theory (DFT) calculations to determine the relative energies and stabilities of potential tautomers. nih.gov These studies frequently reveal that the preferred tautomer can be influenced by factors such as the nature of substituents, solvent effects, and the potential for intramolecular hydrogen bonding. nih.govmdpi.com For instance, in studies of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, both 3-substituted and 5-substituted tautomers were observed in solution, with the ratio being temperature-dependent. researchgate.netsci-hub.se

In the solid state, X-ray crystallography of similar pyrazole compounds has shown that one tautomer often predominates, stabilized by intermolecular interactions such as hydrogen bonding within the crystal lattice. sci-hub.senih.gov

Isomerism in this compound would primarily relate to geometric isomerism (E/Z isomerism) around the C=N double bond of the carboximidamide group. Computational modeling could predict the energy barriers to rotation and the relative stability of the E and Z isomers.

While direct experimental or computational data for this compound is scarce, the following table outlines the potential tautomers and isomers based on the functional groups present.

Table 1: Potential Tautomeric and Isomeric Forms of this compound

| Type | Structure Name | Key Differentiating Feature |

| Parent Structure | This compound | Original compound |

| Tautomer | 1-ethyl-3-(1-aminoethenyl)-1H-pyrazole | Imine-enamine tautomerism within the carboximidamide group |

| Isomer | (E)-1-ethyl-1H-pyrazole-3-carboximidamide | Geometric isomer at the C=N bond |

| Isomer | (Z)-1-ethyl-1H-pyrazole-3-carboximidamide | Geometric isomer at the C=N bond |

Further dedicated computational analysis, utilizing methods such as DFT and ab initio calculations, would be necessary to elucidate the specific tautomeric preferences, isomeric stabilities, and energy landscapes for this compound. Such studies would provide valuable insights into its electronic structure, reactivity, and potential intermolecular interactions. nih.gov

Advanced Applications in Chemical Research Non Clinical Focus

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The pyrazole (B372694) moiety is a well-established N,N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net The addition of the carboximidamide group at the 3-position of the pyrazole ring in 1-ethyl-1H-pyrazole-3-carboximidamide introduces further coordination sites through its nitrogen atoms. This multifunctional nature allows the compound to act as a versatile chelating or bridging ligand, leading to the formation of structurally diverse metal complexes. The ethyl group at the N1 position of the pyrazole ring influences the steric and electronic properties of the ligand, which can be fine-tuned to control the geometry and reactivity of the resulting coordination compounds.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Pyrazole-based ligands are frequently employed as linkers in the synthesis of MOFs due to their robust coordination behavior and the stability of the resulting frameworks. researchgate.netdigitellinc.com

This compound is a prime candidate for a building block in this field. Its multiple nitrogen donor sites can bridge different metal centers, facilitating the self-assembly of one-, two-, or three-dimensional networks. rsc.org The specific geometry of the ligand, combined with the coordination preferences of the chosen metal ion, can direct the formation of porous materials with potential applications in gas storage and separation. rsc.org The flexibility and coordination modes of the carboximidamide group could lead to dynamic frameworks that respond to external stimuli. rsc.org

| Property | Description | Potential Impact on MOF/CP Structure |

|---|---|---|

| Coordination Sites | Pyrazole N2, Carboximidamide N atoms | Acts as a multidentate bridging ligand, enabling the formation of extended 1D, 2D, or 3D networks. |

| Ligand Geometry | The arrangement of donor atoms dictates the angle and distance between metal nodes. | Influences the topology, pore size, and shape of the resulting framework. |

| N1-Ethyl Group | Provides steric bulk and influences electronic properties. | Can be used to tune the framework's pore environment and modify its interaction with guest molecules. |

| Potential Metal Ions | Zn(II), Cu(II), Co(II), Ni(II), Mn(II), Fe(II) | The choice of metal ion determines the geometry of the coordination node and the overall stability of the framework. rsc.orgnih.gov |

Coordination complexes containing pyrazole-derived ligands have shown promise in homogeneous and heterogeneous catalysis. digitellinc.com Metal complexes synthesized from this compound could serve as novel catalytic systems. The ligand's framework can stabilize various metal centers in different oxidation states, a critical feature for catalytic cycles involving oxidation-reduction steps. The chelate effect of the pyrazole and carboximidamide groups can enhance the stability of the metal complex, preventing catalyst decomposition. By modifying the substituents on the ligand or altering the metal center, it is possible to develop catalysts tailored for specific organic transformations.

Building Blocks in Heterocyclic and Complex Organic Synthesis

The dual functionality of this compound makes it a valuable synthon for constructing more complex molecular architectures. The pyrazole core is a stable scaffold, while the carboximidamide group offers a site for further chemical transformations.

The carboximidamide functional group is chemically analogous to an amidine, a well-known precursor for synthesizing various nitrogen-containing heterocycles. This reactivity can be exploited to construct polycyclic systems where another ring is fused to the pyrazole core. For instance, reaction with bifunctional electrophiles such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds could lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-pyridine ring systems. nih.govchemicalpapers.com Such reactions provide a straightforward route to novel and complex heterocyclic structures that are of interest in materials science and medicinal chemistry research. nih.gov

| Reactant Type | Potential Fused Ring System | Reaction Principle |

|---|---|---|

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[3,4-d]pyrimidine | Condensation reaction involving the nucleophilic nitrogen atoms of the carboximidamide group. |

| α,β-Unsaturated ketones | Dihydropyrazolo[3,4-b]pyridine | Michael addition followed by intramolecular cyclization and dehydration. |

| Orthoformates | Aminopyrazolo[3,4-d]pyrimidine | Cyclocondensation to form a pyrimidine (B1678525) ring. |

In chemical research, particularly in the search for new materials or molecular tools, the ability to generate a large number of structurally related compounds—a chemical library—is highly valuable. This compound serves as an excellent starting scaffold for combinatorial synthesis. The nitrogen atoms of the carboximidamide group can be alkylated or acylated, and the hydrogen atoms can be substituted, allowing for the systematic introduction of diverse functional groups. This approach enables the rapid generation of a library of derivatives with varied steric and electronic properties, which can then be screened for desired functions in a high-throughput manner.

Development of Chemical Probes for Mechanistic Biological Studies (Excluding in vivo efficacy or clinical relevance)

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular context. escholarship.orgresearchgate.net While the specific biological interactions of this compound are not extensively characterized, its structural features are found in many biologically active molecules. nih.govnih.govnih.gov The pyrazole scaffold is a common motif in kinase inhibitors, and the carboximidamide group can participate in hydrogen bonding interactions, similar to functional groups found in DNA-binding agents. nih.gov

This compound can serve as a foundational structure for the rational design of chemical probes. For mechanistic studies, the scaffold could be modified by incorporating reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of a target protein. A crucial aspect of probe development is the synthesis of a structurally similar but inactive analog to serve as a negative control, which helps confirm that any observed biological effect is due to the specific interaction of the probe with its intended target. escholarship.org The development of probes from the this compound scaffold would focus on understanding fundamental biological processes at the molecular level, without any consideration of therapeutic or clinical outcomes.

| Characteristic | Description | Relevance to this compound Scaffold |

|---|---|---|

| Potency | High affinity for the intended target, typically in the nanomolar range. | Derivatives would need to be optimized through structure-activity relationship (SAR) studies. |

| Selectivity | Minimal interaction with other targets to avoid off-target effects. | Systematic modification of the scaffold can be used to improve selectivity against a panel of related proteins. |

| Mechanism of Action | A clear, understood interaction with the target (e.g., competitive inhibition). | Biophysical and biochemical assays would be required to confirm the binding mode of any derived probe. |

| Cell Permeability | Ability to cross the cell membrane to engage with intracellular targets. | The physicochemical properties (e.g., lipophilicity) of derivatives can be tuned to enhance permeability. |

Advanced Analytical Methodologies for 1 Ethyl 1h Pyrazole 3 Carboximidamide

Chromatographic Separations (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating 1-ethyl-1H-pyrazole-3-carboximidamide from starting materials, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode for the analysis of polar heterocyclic compounds. The method separates compounds based on their hydrophobicity. For a relatively polar compound like this compound, a C18 or C8 stationary phase is typically effective. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and ensure the analyte is in a consistent, protonated state. researcher.life Photodiode Array (PDA) or UV detection is suitable, given the presence of the pyrazole (B372694) chromophore.

Gas Chromatography (GC): As this compound is expected to have sufficient volatility and thermal stability, GC can be an effective alternative or complementary technique, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net A mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is generally suitable for separating N-heterocyclic compounds. Temperature programming is employed to ensure the efficient elution of the analyte while separating it from other components in the mixture. Flame Ionization Detection (FID) provides a robust quantitative response, while Mass Spectrometry (MS) allows for definitive peak identification based on fragmentation patterns. researchgate.net

Interactive Table: Suggested Chromatographic Conditions for this compound

| Parameter | HPLC Method | GC Method |

| Technique | Reversed-Phase HPLC | Gas Chromatography |

| Stationary Phase | C18 Silica Column (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) | Helium or Hydrogen |

| Flow Rate/Gas Velocity | 1.0 mL/min | ~1-2 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Inlet: 250 °COven: 100 °C to 280 °C gradient |

| Detection | UV/PDA at ~220-254 nm | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Injection Volume | 5-20 µL | 1 µL (split or splitless) |

| Application | Purity determination, reaction monitoring | Purity, residual solvent analysis, by-product identification |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometers, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). nih.govnih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₆H₁₀N₄), analysis would typically be performed in a positive ionization mode, such as electrospray ionization (ESI), which would generate the protonated molecular ion, [M+H]⁺, with the formula C₆H₁₁N₄⁺. The experimentally measured accurate mass of this ion is compared to its theoretically calculated mass. A close match (typically <5 ppm error) provides strong evidence for the assigned chemical formula.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N). chromatographyonline.com The observed isotopic distribution must match the theoretical pattern calculated for the proposed formula, adding another layer of confirmation. nih.gov

Interactive Table: Theoretical HRMS Data for Protonated this compound [C₆H₁₁N₄]⁺

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₄⁺ |

| Charge (z) | +1 |

| Calculated Monoisotopic Mass | 139.09782 Da |

| Mass Accuracy Requirement | Typically < 5 ppm |

Interactive Table: Theoretical Isotopic Distribution for [C₆H₁₁N₄]⁺

| m/z (Relative to M) | Relative Abundance (%) | Assignment |

| M (Monoisotopic) | 100.00 | ¹²C₆¹H₁₁¹⁴N₄ |

| M+1 | 7.18 | Primarily due to one ¹³C or one ¹⁵N |

| M+2 | 0.24 | Primarily due to two ¹³C or one ¹³C and one ¹⁵N |

Capillary Electrophoresis for High-Efficiency Separations (If applicable)

Capillary Electrophoresis (CE) is a powerful separation technique known for its extremely high efficiency, short analysis times, and minimal sample consumption. wikipedia.orgsciex.com In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a narrow, buffer-filled capillary under the influence of a strong electric field. gnoscience.com

Given that this compound contains a basic amidine group, it will be positively charged in acidic buffer systems. This makes it an ideal candidate for analysis by CZE. The technique could be used to achieve separations with significantly higher theoretical plate counts than HPLC, making it particularly useful for resolving closely related impurities. nih.govnih.gov While the application of CE to this specific molecule is not widely documented, methods developed for other basic heterocyclic amines are readily adaptable. nih.gov

Interactive Table: Potential Capillary Electrophoresis Conditions

| Parameter | Suggested Condition |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 25-50 mM Phosphate or Formate buffer, pH 2.5-4.5 |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) or Electrokinetic |

| Detection | UV/PDA at ~220 nm |

Titrimetric Methods for Acid-Base Property Determination

Titrimetric methods provide a classical and highly accurate means of quantifying a substance based on its chemical reactivity. For this compound, the most relevant titrimetric method is an acid-base titration to determine its basicity and quantify its concentration in a sample.

The carboximidamide (amidine) functional group is significantly more basic than an amide and is one of the strongest organic bases. wikipedia.org Protonation occurs on the sp²-hybridized nitrogen, and the resulting positive charge is delocalized across both nitrogen atoms of the amidinium ion. wikipedia.org Due to this strong basicity, a non-aqueous titration is often preferred to achieve a sharp, well-defined endpoint, especially when compared to titrations in water where the leveling effect can be a limitation. gfschemicals.comkhanacademy.org The sample would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid, like perchloric acid dissolved in the same solvent. The endpoint can be detected potentiometrically or with a visual indicator. This analysis provides a direct measure of the molar quantity of the basic amidine present, serving as a robust assay for purity.

Interactive Table: Potential Non-Aqueous Titrimetric Method

| Parameter | Suggested Condition |

| Technique | Non-Aqueous Acid-Base Titration |

| Analyte | This compound |

| Solvent | Glacial Acetic Acid |

| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |

| Endpoint Detection | Potentiometric (pH electrode) or Visual Indicator (e.g., Crystal Violet) |

| Purpose | Assay of purity (quantification of the basic amidine group) |

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 1-ethyl-1H-pyrazole-3-carboximidamide is a key area for future research. Current synthetic methodologies for pyrazole (B372694) derivatives often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous solvents. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and these approaches hold significant promise for the production of this compound. researchgate.nettandfonline.com

Future investigations will likely focus on the following areas:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrazole derivatives. nih.gov Its application to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Solvent-free reactions: Conducting syntheses in the absence of solvents minimizes waste and reduces the environmental impact. tandfonline.comnih.gov The development of solid-state or melt-phase reactions for the synthesis of this compound is a promising avenue.

Use of green solvents: When solvents are necessary, the use of environmentally friendly options such as water or bio-derived solvents is being explored for pyrazole synthesis. thieme-connect.com

Catalytic methods: The development of novel catalysts, including heterogeneous catalysts and nanocatalysts, can lead to more selective and efficient syntheses with easier product purification and catalyst recycling. researchgate.net

A comparison of traditional versus potential green synthetic approaches is outlined in the table below.

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions tandfonline.comthieme-connect.com |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound nih.gov |

| Catalysts | Homogeneous catalysts, often requiring difficult removal | Heterogeneous, recyclable catalysts researchgate.net |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) nih.gov |

| Waste Generation | Can produce significant chemical waste | Minimized through atom economy and solvent reduction researchgate.net |

Discovery of Unprecedented Reactivity Patterns

While the fundamental reactivity of the pyrazole core is relatively well-understood, the specific reactivity of this compound, particularly the interplay between the carboximidamide group and the pyrazole ring, remains an area ripe for exploration. The carboximidamide moiety introduces additional nucleophilic and electrophilic sites, potentially leading to novel chemical transformations. orientjchem.org

Future research in this area could focus on:

Cycloaddition reactions: Investigating the participation of the pyrazole ring or the carboximidamide group in various cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with interesting properties.

Metal-catalyzed cross-coupling reactions: The C-H bonds on the pyrazole ring could be targets for direct functionalization using modern cross-coupling techniques, allowing for the efficient introduction of a wide range of substituents.

Reactions of the carboximidamide group: A detailed study of the reactivity of the carboximidamide functional group, including its reactions with various electrophiles and nucleophiles, could unlock new synthetic pathways to a diverse range of derivatives.

Unprecedented reactivity could also be discovered through the use of unconventional reaction conditions, such as photoredox catalysis or electrosynthesis, which can enable transformations that are not accessible through traditional thermal methods. mdpi.com

Advancements in Predictive Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. eurasianjournals.com These approaches can accelerate the discovery and development of new molecules by predicting their properties and reactivity, thus reducing the need for time-consuming and expensive trial-and-error experimentation. eurasianjournals.com

For this compound, future research in this domain will likely involve:

Quantum mechanical calculations: Density Functional Theory (DFT) can be used to gain a deeper understanding of the electronic structure, molecular geometry, and reactivity of this compound. researchgate.net These calculations can help to rationalize observed reactivity and predict the outcomes of unknown reactions.

Molecular dynamics simulations: These simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments. eurasianjournals.com This is particularly important for understanding its behavior in biological systems or in the solid state.

Quantitative Structure-Activity Relationship (QSAR) modeling: By developing QSAR models, it may be possible to predict the biological activity or material properties of derivatives of this compound based on their chemical structure. nih.gov

Machine learning for reaction prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the products of new reactions or to suggest optimal reaction conditions. pku.edu.cnyoutube.com This could be a powerful tool for exploring the chemical space around this compound.

The integration of these computational approaches is expected to significantly accelerate the exploration of the chemical and biological potential of this compound.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. researchgate.net |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and interactions with other molecules. eurasianjournals.com |

| QSAR | Correlation of structural features with biological activity or material properties. nih.gov |

| Machine Learning (ML) | Prediction of reaction outcomes and discovery of novel derivatives with desired properties. pku.edu.cnyoutube.com |

Strategic Integration into Emerging Fields of Materials Science and Chemical Biology (excluding clinical applications)

The unique structural features of this compound make it an attractive candidate for applications in materials science and as a tool in chemical biology. The pyrazole core is known to be a part of various functional materials and biologically active molecules. rsc.orgresearchgate.net

In materials science , future research could explore the use of this compound as a building block for:

Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the carboximidamide group can act as ligands for metal ions, potentially forming novel porous materials with applications in gas storage or catalysis.

Organic electronics: Pyrazole-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification to make it suitable for such applications.

In chemical biology , this compound and its derivatives could be developed as:

Chemical probes: By attaching a fluorescent tag or a reactive group, this molecule could be used to study biological processes or to identify the binding partners of specific proteins.

Enzyme inhibitors: The pyrazole scaffold is present in many known enzyme inhibitors. globalresearchonline.net Screening this compound against various enzymes could lead to the discovery of new research tools for studying enzyme function.

DNA-binding agents: Some pyrazole derivatives have been shown to interact with DNA. nih.gov Investigating the DNA binding properties of this compound could lead to the development of new probes for DNA structure and function.

The strategic design and synthesis of derivatives of this compound will be crucial for realizing its full potential in these emerging fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethyl-1H-pyrazole-3-carboximidamide and its derivatives?

- Methodology :

- Step 1 : Start with ethyl pyrazole-3-carboxylate derivatives as precursors. React with bromoethyl ketones (e.g., 1-aryl-2-bromoethanone) in anhydrous methanol with K₂CO₃ as a base at room temperature for 16–24 hours .

- Step 2 : Hydrolyze the ester intermediate using 1M NaOH in ethanol at 50°C, followed by acidification (HCl) to yield the carboxylic acid derivative.

- Step 3 : Convert the carboxylic acid to the amidine via reaction with ammonium chloride and a coupling agent (e.g., EDCI/HOBt in DMF) .

- Purification : Use column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization for final products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers. Avoid drainage into sewers .

- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Q. How is structural characterization of this compound performed using spectroscopic methods?

- Techniques :

- NMR : Use ¹H NMR (400 MHz, DMSO-d₆ or CD₃OD) to confirm substitution patterns and purity. Key signals include ethyl group protons (δ ~1.2–1.3 ppm, triplet) and pyrazole ring protons (δ ~6.5–8.3 ppm) .

- LC-MS/HRMS : Verify molecular weight (e.g., ESI-MS m/z: ~184–230) and fragmentation patterns .

- FT-IR : Identify amidine C=N stretches (~1650 cm⁻¹) and NH₂ bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields for derivatives be optimized under varying conditions (e.g., solvent, temperature)?

- Approach :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH, EtOH) to stabilize intermediates. DMF often enhances coupling reactions .

- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for improved deprotonation in sterically hindered reactions .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times from hours to minutes .

Q. How can contradictions in biological activity data across studies be resolved?

- Analytical Strategies :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) with standardized cell lines (e.g., HEK293 for receptor binding) .

- Metabolite Interference Check : Use LC-MS to identify degradation products or metabolites that may skew activity readings .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to validate binding modes against target proteins (e.g., kinases or GPCRs) .

Q. What advanced techniques are used to determine crystallographic or conformational properties?

- Methods :

- X-Ray Crystallography : Employ SHELXL/SHELXS for refinement. Key parameters: space group identification, R-factor convergence (<5%), and hydrogen bonding network analysis .

- Dynamic NMR : Resolve rotational barriers of the ethyl group or amidine tautomerism using variable-temperature NMR .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict stable conformers and electronic properties .

Q. How can environmental persistence or toxicity of this compound be assessed preclinically?

- Ecotoxicology Workflow :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- Aquatic Toxicity : Conduct Daphnia magna 48-hour LC₅₀ assays (OECD 202) .

- Soil Mobility : Measure log Kₒc (organic carbon partition coefficient) via batch equilibrium tests .

Data Interpretation and Methodological Challenges

Q. What are common pitfalls in interpreting NMR or mass spectrometry data for amidine derivatives?

- Troubleshooting :

- Tautomeric Ambiguity : Use ¹³C NMR to distinguish between amidine and imine forms (C=N vs. C-NH₂ signals) .

- Ion Suppression in MS : Add formic acid (0.1%) to mobile phases to enhance ionization efficiency .

- Impurity Peaks : Compare retention times with synthetic byproducts (e.g., unreacted esters) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Process Recommendations :

- Stoichiometric Control : Use a 10–20% excess of the amidine precursor to drive reactions to completion .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

- Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., hexane) to enhance purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products